molecular formula C7H13NO2 B2710121 4-methoxyazepan-2-one CAS No. 36982-61-3

4-methoxyazepan-2-one

Cat. No. B2710121
Key on ui cas rn: 36982-61-3
M. Wt: 143.186
InChI Key: WMIMDERMRVSNPB-UHFFFAOYSA-N
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Patent
US04663319

Procedure details

2,4-Dioxohexahydroazepine (4.57 g), methyl orthoformate (8.15 g) and p-toluenesulfonic acid (215 mg) are treated in the same manner as described in Example 1-(1) to give 4-methoxy-2,4,6,7-tetrahydroazepine-2-one (3.24 g, 63.8%) as colorless prisms. m.p. 70°-73° C.
Quantity
4.57 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
215 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][NH:3]1.[CH:10]([O-])([O-])OC>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:10][O:9][CH:7]1[CH2:6][CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:8]1

Inputs

Step One
Name
Quantity
4.57 g
Type
reactant
Smiles
O=C1NCCCC(C1)=O
Name
methyl orthoformate
Quantity
8.15 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
215 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CC(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 63.8%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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